molecular formula C5H9N3O2S B1281981 3,5-dimethyl-1H-pyrazole-4-sulfonamide CAS No. 88398-54-3

3,5-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No. B1281981
CAS RN: 88398-54-3
M. Wt: 175.21 g/mol
InChI Key: MHQFEOHPKNBRIC-UHFFFAOYSA-N
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Description

The compound "3,5-dimethyl-1H-pyrazole-4-sulfonamide" is a derivative of the pyrazole class, which is known for its wide range of biological activities. Pyrazole derivatives, particularly those with a sulfonamide group, have been extensively studied for their potential as inhibitors of various enzymes, including carbonic anhydrases and acetylcholinesterase, which are targets for the treatment of conditions such as glaucoma, epilepsy, and Alzheimer's disease . These compounds have also been evaluated for their anti-inflammatory, antimicrobial, and antioxidant properties .

Synthesis Analysis

The synthesis of pyrazole-sulfonamide derivatives typically involves the reaction of pyrazole with different sulfonyl chlorides or through multi-step synthetic pathways that may include the formation of intermediates such as N-propargylic sulfonylhydrazone derivatives . Advanced synthetic techniques, such as Lewis base catalysis, have been employed to facilitate the synthesis of highly substituted pyrazole derivatives, including those with sulfonyl groups . The structures of these synthesized molecules are usually characterized by various spectroscopic methods, including FT-IR, NMR (1H, 13C, 19F), and mass spectrometry .

Molecular Structure Analysis

The molecular structure and vibrational frequencies of pyrazole-sulfonamide derivatives can be determined using computational methods such as Density Functional Theory (DFT). These studies provide insights into the molecular electrostatic potential, which is useful for predicting sites of electrophilic and nucleophilic attack, as well as intramolecular interactions that can be interpreted using Natural Bond Orbital (NBO) and Natural Localized Molecular Orbital (NLMO) analysis .

Chemical Reactions Analysis

Pyrazole-sulfonamide derivatives can undergo various chemical reactions, including those catalyzed by iodine and ascorbic acid, to construct complex molecules like pyrazolo[1,5-a]quinoline thioether derivatives . The reactivity of these compounds can be influenced by the presence of substituents on the pyrazole ring, which can affect the outcome of reactions such as Suzuki coupling or controlled oxidation to form sulfoxides and sulfones .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole-sulfonamide derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the pyrazole ring and the presence of the sulfonamide group. These properties are crucial for the biological activity of the compounds, as they affect the compounds' ability to interact with biological targets and their pharmacokinetic profiles . Theoretical calculations can also provide information on non-linear optical properties, which are important for materials science applications .

Scientific Research Applications

Inhibition of Carbonic Anhydrases

Sulfonamide derivatives of heterocyclic compounds like 3,5-dimethyl-1H-pyrazole-4-sulfonamide show promise in inhibiting human carbonic anhydrases, enzymes crucial for various biochemical processes. The presence of heterocyclic systems in these sulfonamides enhances their binding ability to the active sites of carbonic anhydrases, thereby inhibiting their activity. This inhibition is vital for researching specific biological activities and developing new substances (Komshina et al., 2020).

Anti-cancer and Antimicrobial Activities

Synthesized sulfonamide derivatives, including pyrazole variants, have been evaluated for their potential as carbonic anhydrase and acetylcholinesterase inhibitors. These compounds exhibit low cytotoxicity, making them good candidates for developing novel inhibitors for these enzymes. Their selectivity towards cancer cell lines, though generally low, indicates potential for broad-spectrum antitumor activity (Ozmen Ozgun et al., 2019).

Supramolecular Network Contributions

3,5-Dimethyl-1H-pyrazole-4-sulfonamide derivatives have been used in studying new metallomacrocyclic Pd(II) complexes, contributing to the development of two-dimensional layer polymers and three-dimensional networks. This research provides insights into the effects of ligand structures on the topology and interpenetration form of these networks (León et al., 2013).

Inhibition of Xanthine Oxidase

Pyrazole-based derivatives, including those derived from 3,5-dimethyl-1H-pyrazole-4-sulfonamide, have been studied for their inhibitory activity against xanthine oxidase. This enzyme is significant in the formation of uric acid from xanthine, and its inhibition is crucial for understanding and managing diseases like gout. Some synthesized compounds have demonstrated moderate inhibitory activity, suggesting potential therapeutic applications (Deqiang et al., 2015).

properties

IUPAC Name

3,5-dimethyl-1H-pyrazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O2S/c1-3-5(11(6,9)10)4(2)8-7-3/h1-2H3,(H,7,8)(H2,6,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHQFEOHPKNBRIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901276776
Record name 1H-Pyrazole-4-sulfonamide, 3,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901276776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethyl-1H-pyrazole-4-sulfonamide

CAS RN

88398-54-3
Record name 1H-Pyrazole-4-sulfonamide, 3,5-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88398-54-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-4-sulfonamide, 3,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901276776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
P Mahesh, P Akshinthala, NK Katari, LK Gupta… - ACS …, 2023 - ACS Publications
Pyrazole and sulfonamide constitute an important class of drugs, with several types of pharmacological agents. Facile synthesis of two new series of 3,5-dimethyl-1H-pyrazole-4-…
Number of citations: 1 pubs.acs.org
C Amoah, C Obuah, MK Ainooson, CK Adokoh… - New Journal of …, 2021 - pubs.rsc.org
A series of pyrazolyl sulfonamide compounds were prepared by a multi-step procedure involving preparation of phenyl pyrazolyl compounds (C1, C2) and their chlorosulfonated …
Number of citations: 8 pubs.rsc.org
A Nordqvist, G O'Mahony, M Fridén‐Saxin… - …, 2017 - Wiley Online Library
The mineralocorticoid receptor (MR) is a nuclear hormone receptor involved in the regulation of body fluid and electrolyte homeostasis. In this study we explore selectivity triggers for a …
L Liu, MR Lee, JL Kim, DA Whittington… - Bioorganic & Medicinal …, 2016 - Elsevier
One of the challenges for targeting B-Raf V600E with small molecule inhibitors had been achieving adequate selectivity over the wild-type protein B-Raf WT , as inhibition of the latter …
Number of citations: 15 www.sciencedirect.com
S Chacko, HIM Boshoff, V Singh… - Journal of medicinal …, 2018 - ACS Publications
New drugs and molecular targets are urgently needed to address the emergence and spread of drug-resistant tuberculosis. Mycobacterium tuberculosis (Mtb) inosine 5′-…
Number of citations: 36 pubs.acs.org
Y Miyake, M Tokumura, Q Wang… - … & Technology Letters, 2018 - ACS Publications
An analytical method was developed for screening and identifying novel flame retardants in curtains purchased in Japan in 2014 by use of a liquid chromatograph interfaced with a …
Number of citations: 17 pubs.acs.org
R Miggiano, C Morrone, F Rossi, M Rizzi - Molecules, 2020 - mdpi.com
Mycobacterium tuberculosis (MTB) is the causative agent of tuberculosis (TB), an ancient disease which still today causes 1.4 million deaths worldwide per year. Long-term, multi-agent …
Number of citations: 14 www.mdpi.com
SV Strelkov - 2022 - pdfs.semanticscholar.org
Polyomaviruses are a family of ubiquitous double-stranded DNA viruses many of which are human pathogens. These include BK polyomavirus which causes severe urinary tract …
Number of citations: 0 pdfs.semanticscholar.org

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